molecular formula C20H18N2O4 B2996573 (Z)-N-acetyl-8-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 325799-87-9

(Z)-N-acetyl-8-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No.: B2996573
CAS No.: 325799-87-9
M. Wt: 350.374
InChI Key: HNLGZSJKDGPFSR-XDOYNYLZSA-N
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Description

(Z)-N-acetyl-8-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene family Chromenes are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-acetyl-8-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of 8-ethoxy-2H-chromene-3-carboxamide with phenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its cytotoxic properties against cancer cells.

  • Medicine: Potential use in the development of new therapeutic agents.

  • Industry: Employed in the production of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism by which (Z)-N-acetyl-8-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in cellular processes, leading to its biological activities.

Comparison with Similar Compounds

  • 2-Imino-2H-chromene derivatives

  • 2-(Phenylimino)-2H-chromene derivatives

  • Chromene-3-aryl carboxamide derivatives

Properties

IUPAC Name

N-acetyl-8-ethoxy-2-phenyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-3-25-17-11-7-8-14-12-16(19(24)21-13(2)23)20(26-18(14)17)22-15-9-5-4-6-10-15/h4-12H,3H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLGZSJKDGPFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3)C(=C2)C(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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